8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
Overview
Description
8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C24H27NO8 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.17366682 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Sensors for Biological Applications
A study by Pradhan et al. (2015) synthesized an 8-aminoquinoline-based fluorescent sensor for zinc ions, showcasing its potential for cell imaging studies. This sensor demonstrates quick and selective binding to Zn2+ ions, leading to significant fluorescence enhancement, making it suitable for intracellular Zn2+ sensing in human cervical cancer cells and rat hippocampal slices (Pradhan et al., 2015).
Drug Metabolism Studies
Research into the metabolism of 8-aminoquinoline antileishmanial drugs in rat liver microsomes reveals how these compounds are processed into more polar metabolites, highlighting the role of cytochrome P-450 isozymes in drug metabolism and its implications for antileishmanial activity (Theoharides et al., 1985).
Novel Compound Synthesis
The selenium dioxide oxidation of methyl groups in specific quinoline compounds leads to the synthesis of pyrrolo[4,3,2-de]quinolines, offering insights into new chemical syntheses and their potential applications in various fields, including pharmaceuticals and material sciences (Bałczewski et al., 1994).
Diagnostic Applications in Oncology
A study discusses the interaction between a nano molecule and a two-mode field in the presence of two-photon transitions, focusing on the quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research highlights the potential of using complex quinoline compounds in advanced diagnostic techniques (Alireza et al., 2019).
Properties
IUPAC Name |
8-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4.C2H2O4/c1-16-7-10-19(21(15-16)24-3)26-13-11-25-12-14-27-20-6-4-5-18-9-8-17(2)23-22(18)20;3-1(4)2(5)6/h4-10,15H,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRHXXUTCEECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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